Ammonium titanium oxalate

TiO₂ precursor Controlled calcination Phase-selective synthesis

Ammonium titanium oxalate (CAS 10580-02-6), systematically named diammonium dioxalato(oxo)titanate or ammonium titanyl oxalate, is a water-soluble titanium(IV) coordination complex with the line formula (NH₄)₂TiO(C₂O₄)₂. It exists in both anhydrous (CAS 10580-02-6) and monohydrate (CAS 10580-03-7) forms and crystallizes in the monoclinic system (space group P2₁/c, a = 13.473(2) Å, b = 11.329(1) Å, c = 17.646(2) Å, β = 126.66(1)°).

Molecular Formula C4H8N2O8Ti
Molecular Weight 259.98 g/mol
CAS No. 10580-02-6
Cat. No. B12778873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium titanium oxalate
CAS10580-02-6
Molecular FormulaC4H8N2O8Ti
Molecular Weight259.98 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[Ti+2]
InChIInChI=1S/2C2H2O4.2H3N.Ti/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);2*1H3;/q;;;;+2/p-2
InChIKeyMRSOZKFBMQILFT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Titanium Oxalate (CAS 10580-02-6): Procurement-Grade Profile for Titanium Coordination Chemistry


Ammonium titanium oxalate (CAS 10580-02-6), systematically named diammonium dioxalato(oxo)titanate or ammonium titanyl oxalate, is a water-soluble titanium(IV) coordination complex with the line formula (NH₄)₂TiO(C₂O₄)₂ [1]. It exists in both anhydrous (CAS 10580-02-6) and monohydrate (CAS 10580-03-7) forms and crystallizes in the monoclinic system (space group P2₁/c, a = 13.473(2) Å, b = 11.329(1) Å, c = 17.646(2) Å, β = 126.66(1)°) [2]. The compound is commercially available at purities ranging from 95% to 99.998% (metals basis) and serves as a titanium source for analytical standards, catalyst formulations, photocatalyst precursor synthesis, and textile/leather mordanting [1].

Ammonium Titanium Oxalate (10580-02-6): Why Potassium Titanium Oxalate or Simple Titanium Precursors Cannot Substitute


Despite sharing the titanyl oxalate [TiO(C₂O₄)₂]²⁻ core with its potassium analog, ammonium titanium oxalate is not functionally interchangeable. The ammonium counterion fundamentally alters thermal decomposition behavior—enabling staged, temperature-programmable TiO₂ phase selection—while simultaneously serving as an intrinsic nitrogen dopant source that eliminates the need for exogenous doping in photocatalyst synthesis [1][2]. In analytical chemistry, the ammonium cation yields alkali metal-free standard solutions that are impossible to obtain from potassium or sodium analogs, directly impacting the validity of photometric and ionic-strength-controlled equilibrium measurements [3]. In polyester polycondensation, substituting the ammonium for the potassium counterion changes the catalyst enhancer compatibility profile and final polymer color metrics [4]. These functional differences are quantitative, experimentally verified, and dictate fitness for specific end-use applications.

Ammonium Titanium Oxalate (CAS 10580-02-6): Quantitative Differentiation Evidence for Procurement Decision-Making


Thermal Decomposition Control: Staged TiO₂ Phase Engineering vs. Uncontrolled Decomposition of Potassium Titanium Oxalate

Ammonium titanium oxalate monohydrate (ATO) thermally decomposes via four well-resolved endothermic weight loss processes spanning 145–290°C, enabling deliberate selection of the final TiO₂ phase: amorphous TiO₂ forms at ≥200–300°C, pure anatase at 350–700°C, and rutile at ≥800°C, with exothermic crystallization events maximized at 337, 408, and 773°C [1]. In contrast, potassium titanyl oxalate dehydrates starting at only 70°C, completes dehydration by 200°C, and undergoes rapid, poorly controlled decomposition above 275°C, yielding a titanate product without the intermediate phase tunability [2]. The ATO pathway offers a temperature window of approximately 350°C (350–700°C) for exclusive anatase production versus no equivalent stable window for the potassium analog.

TiO₂ precursor Controlled calcination Phase-selective synthesis

Intrinsic Nitrogen Doping: Single-Precursor N-TiO₂ Photocatalyst Synthesis Eliminating Exogenous Dopant Requirements

Calcination of ammonium titanium oxalate directly yields N-doped TiO₂ photocatalysts without any additional nitrogen source, as the ammonium counterion decomposes to incorporate interstitial nitrogen into the TiO₂ lattice. This N-doping narrows the band gap of pure anatase TiO₂, imparting visible-light photocatalytic activity [1]. N-TiO₂ calcined at 600°C delivers optimal UV-light photodegradation of methyl orange, while that calcined at 400°C performs best under all-wavelength (UV + visible) illumination; the 700°C-calcined material, featuring anatase-rutile phase junctions and highest crystallinity, exhibits the highest specific photodegradation rate (quantum yield) under both UV and full-spectrum light [1]. In contrast, potassium titanium oxalate contains no nitrogen and requires a separate nitrogen-doping step (e.g., NH₃ gas treatment or urea co-pyrolysis) to achieve comparable visible-light activity, adding process complexity and cost .

Photocatalysis N-doped TiO₂ Visible-light activity

Alkali Metal-Free Analytical Standard: Ammonium Titanium Oxalate vs. Potassium Titanyl Oxalate for Titanium(IV) Solution Preparation

Ammonium dioxalato-oxotitanate(IV) has been validated as a superior primary standard for preparing titanium(IV) solutions because it yields alkali metal-free solutions—a critical requirement for photometric titanium determinations and equilibrium studies where ionic strength must be controlled exclusively with uni-univalent salts such as sodium perchlorate [1]. Conventional potassium titanyl oxalate introduces potassium ions at approximately twice the equivalent amount of titanium [1]. The ammonium-based standard requires only simple wet ashing with sulfuric acid (boiling for 5–15 minutes to destroy oxalate), compared with the multiple evaporations and pyrosulfate fusions needed when starting from potassium fluorotitanate or titanium dioxide [1]. The procedures are described as 'equally good and compare favourably with the methods at present in use' [1], and the compound has been further validated as a multi-purpose reagent 'easier to handle with wider applications than similar primary standards previously used' [2].

Analytical chemistry Primary standard Titanium quantification

Polyester Polycondensation Catalyst: Ammonium vs. Potassium Titanyl Oxalate Performance with Catalyst Enhancers

In a standardized polycondensation catalyst evaluation using bis(2-hydroxyethyl)terephthalate (BHET) at 280°C under ~1 torr vacuum, ammonium titanyl oxalate combined with ammonium oxalate (90 ppm) and antimony(III) oxide (25 ppm) achieved a polycondensation reaction time of 77 minutes at 2 ppm Ti loading [1]. Under identical enhancer conditions but substituting ammonium oxalate for potassium oxalate, the reaction time was 79 minutes [1]. When potassium titanyl oxalate was used with potassium oxalate and antimony oxide, the reaction time was 78 minutes (2 ppm Ti), and with ammonium oxalate and antimony oxide, 73 minutes [1]. For context, antimony(III) oxide alone at 240 ppm required 90–100 minutes [1]. Both ammonium and potassium titanyl oxalates deliver comparable reaction kinetics at ~40–60× lower titanium loading than antimony, but the ammonium variant avoids introducing potassium ions that may affect downstream polymer properties or catalyst enhancer compatibility [1][2].

Polyester synthesis Polycondensation catalyst Reaction time

Tetranuclear Crystal Architecture: Unique Oligomeric Structure of Ammonium Titanyl Oxalate vs. Simpler Titanium Oxalate Complexes

Single-crystal X-ray diffraction reveals that ammonium titanyl oxalate monohydrate crystallizes as a cyclic tetranuclear complex with the formula [TiO(C₂O₄)₂]₄⁸⁻, featuring an eight-membered –O–Ti–O– ring at its core [1]. Within this tetramer, titanium atoms are six-coordinate with two cis-bridging oxygen atoms (Ti–O distances: 1.785(7), 1.840(7), 1.788(8), and 1.855(6) Å) and four oxygen atoms from bidentate oxalate groups in a distorted octahedral geometry [1]. The Ti–O bonds trans to the bridging oxygens are significantly elongated (2.060–2.116 Å), consistent with dπ–pπ bonding in each Ti–O–Ti unit [1]. This pre-organized tetranuclear cluster structure distinguishes it from simpler monomeric titanium oxalate species and may contribute to the controlled decomposition pathway that yields TiO₂. Half of the crystal water is held very loosely compared to the other half, as determined by difference Fourier synthesis and thermal analysis—a factor relevant to hydration-state control during procurement and storage [1][2].

Crystal engineering Coordination chemistry Molecular precursor design

Ammonium Titanium Oxalate (CAS 10580-02-6): Evidence-Backed Application Scenarios for Informed Procurement


Controlled Synthesis of Phase-Pure Anatase or Rutile TiO₂ Nanoparticles via Thermal Programming

Procure ammonium titanium oxalate when the application requires deliberate TiO₂ phase engineering without phase-mixture contamination. As demonstrated by TGA/DTA data, ATO enables exclusive anatase formation by calcination between 350 and 700°C, or rutile at ≥800°C, via a staged thermal decomposition that is not achievable with potassium titanyl oxalate—which decomposes rapidly and uncontrollably above 275°C without a stable phase-selective plateau [1][2]. This is critical for photocatalyst manufacturing, gas sensor fabrication, and dye-sensitized solar cell production where anatase-phase purity directly correlates with device performance.

Single-Precursor Route to Nitrogen-Doped TiO₂ Photocatalysts with Visible-Light Activity

Select ammonium titanium oxalate when the goal is to produce N-doped TiO₂ photocatalysts without a separate nitrogen-doping step. The ammonium counterion decomposes during calcination to incorporate interstitial nitrogen directly into the anatase lattice, narrowing the band gap and imparting visible-light photocatalytic activity [1]. Calcination temperature can be tuned (400–700°C) to optimize performance for specific illumination conditions: 600°C for UV-only, 400°C for full-spectrum, and 700°C for maximum quantum yield via anatase-rutile heterojunction formation [1]. Potassium titanium oxalate cannot deliver this functionality without external nitrogen sources.

Preparation of Alkali Metal-Free Standard Titanium(IV) Solutions for Analytical Chemistry

Use ammonium titanium oxalate as the primary standard when preparing titanium(IV) solutions for photometric determination, ICP-OES calibration, or solution equilibrium studies requiring constant and defined ionic strength. The compound yields solutions containing only NH₄⁺ and Ti(IV) species after simple sulfuric acid wet ashing (5–15 min boiling), whereas potassium titanyl oxalate introduces K⁺ at twice the titanium equivalent concentration—rendering it unsuitable for methods where alkali metal interference or uncontrolled ionic strength compromises accuracy [1]. This application is specifically validated in the peer-reviewed analytical chemistry literature [1][2].

Titanium-Based Polycondensation Catalysis with Tailored Enhancer Compatibility

Procure ammonium titanyl oxalate for polyester polycondensation when the catalyst formulation requires ammonium-compatible enhancers (e.g., ammonium oxalate) rather than potassium-based enhancer systems. Patent data demonstrate that 2 ppm Ti from ammonium titanyl oxalate combined with ammonium oxalate and antimony oxide achieves reaction completion in 77 minutes at 280°C, comparable to potassium titanyl oxalate systems (73–78 min) but without introducing potassium into the polymer matrix [1]. This is relevant for PET, PBT, and PEN production where residual alkali metal content may affect polymer color, thermal stability, or downstream processing characteristics.

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